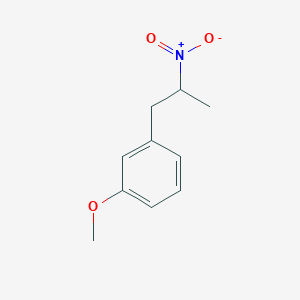

Anisole, m-(2-nitropropyl)-

Description

Contextualizing Anisole (B1667542), m-(2-nitropropyl)- within Contemporary Chemical Research

Anisole, m-(2-nitropropyl)- (CAS No. 29865-53-0) is a specific substituted anisole that combines the structural features of both parent classes. epa.gov While not as extensively studied as some other isomers, its structure presents interesting synthetic and theoretical challenges. The meta-substitution pattern of the nitropropyl group relative to the methoxy (B1213986) group is noteworthy. Standard electrophilic substitution reactions on anisole predominantly yield ortho and para products. wikipedia.org The synthesis of a meta-substituted product like Anisole, m-(2-nitropropyl)- thus necessitates specialized synthetic strategies, potentially involving multi-step sequences or advanced catalytic systems that can override the inherent directing effects of the methoxy group.

Contemporary research places this compound at the intersection of several key areas:

Asymmetric Synthesis: The 2-nitropropyl group contains a chiral center at the carbon atom bonded to the nitro group. This makes Anisole, m-(2-nitropropyl)- a chiral molecule and a valuable target for asymmetric synthesis or a chiral building block for more complex structures.

Intermediate for Target Molecules: The dual functionality of the molecule—an activatable aromatic ring and a transformable nitro group—makes it a versatile intermediate. The nitro group can be reduced to an amine, which can then undergo a wide range of further reactions, positioning the compound as a precursor for various target molecules in medicinal and materials science. ontosight.ai

Probing Reaction Mechanisms: The synthesis and reactivity of this molecule can serve as a case study for exploring regioselectivity in aromatic substitution and the development of new synthetic methods.

Overview of Methodological Advances in Chemical Synthesis Pertinent to Anisole, m-(2-nitropropyl)-

The synthesis of Anisole, m-(2-nitropropyl)- can be approached through various modern synthetic routes that combine methods for aromatic substitution and side-chain construction.

Synthesis of the Substituted Anisole Ring: The formation of the anisole core itself can be achieved through classical methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. wikipedia.orgorgsyn.org More advanced techniques include palladium-catalyzed C-O cross-coupling reactions of aryl halides with methanol (B129727), which offer mild conditions and broad substrate scope. researchgate.netacs.org For achieving the specific meta-substitution pattern, a synthetic strategy would likely begin with a precursor that already has a substituent at the 3-position, such as 3-nitrophenol (B1666305) or 3-bromoanisole. One-step preparations of 3-substituted anisoles from corresponding nitrobenzenes via nucleophilic aromatic substitution have also been developed. researchgate.netacs.org

Introduction of the 2-Nitropropyl Side Chain: Several methods exist for installing the 2-nitropropyl group onto the aromatic ring:

Friedel-Crafts Alkylation: A plausible route involves the Lewis acid-catalyzed Friedel-Crafts reaction of anisole with 2-nitropropene (B1617139). mdma.ch However, controlling regioselectivity to favor the meta isomer over the electronically preferred ortho and para isomers would be a significant challenge.

Henry Reaction Route: A multi-step sequence could begin with 3-methoxybenzaldehyde, which undergoes a Henry reaction (nitroaldol condensation) with nitroethane. The resulting nitroalkene, m-methoxy-β-nitrostyrene, could then be subjected to methylation or other modifications to yield the target compound.

Cross-Coupling Reactions: Modern cross-coupling strategies could be employed, for instance, by coupling a metalated anisole derivative with a suitable 2-nitropropyl electrophile.

Recent decades have seen remarkable progress in the synthesis of nitro compounds, moving away from harsh traditional nitrating agents toward greener, more selective methods. rsc.orgorgchemres.org These include ipso-nitration of functional groups like boronic acids and transition metal-catalyzed C-H nitration, which allow for precise installation of nitro groups onto aromatic systems. orgchemres.orgkyoto-u.ac.jp

| Cross-Coupling Approach | 3-Bromoanisole, organometallic reagent | Metal-halogen exchange, Coupling | Versatile and often high-yielding. | Requires preparation of specific organometallic reagents. |

Theoretical Significance of the m-(2-nitropropyl) Anisole Moiety in Molecular Design

The structure of Anisole, m-(2-nitropropyl)- is of considerable theoretical interest due to the interplay of its constituent functional groups, which dictates its electronic properties, stereochemistry, and reactivity.

Stereochemical Aspects: The presence of a stereocenter at the C2 position of the propyl chain introduces chirality. This opens avenues for the development of enantioselective syntheses and the use of this compound as a chiral precursor in the synthesis of enantiomerically pure target molecules.

Reactivity and Synthetic Potential: The moiety is a versatile scaffold for molecular design.

Transformations of the Nitro Group: The nitro group is a synthetic linchpin, capable of being transformed into a wide range of other functionalities. mdpi.com Its reduction to an amine is a key step toward synthesizing new amides, sulfonamides, or for engaging in further C-N bond-forming reactions. The Nef reaction can convert it to a ketone, providing another route for molecular elaboration. mdpi.com

Reactions of the Aromatic Ring: The anisole ring remains active towards further electrophilic substitution. The directing influence of the two existing substituents would guide incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 2, 4, and 6), allowing for the synthesis of polysubstituted aromatic compounds.

Leaving Group Potential: Under certain conditions, the nitro group can also function as a leaving group, enabling the formation of a carbon-carbon double bond through elimination. mdpi.com

In essence, the m-(2-nitropropyl) anisole moiety serves as a highly functionalized and synthetically flexible platform, embodying key principles of modern organic synthesis and molecular design.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Anisole |

| Anisole, m-(2-nitropropyl)- |

| Benzene (B151609) |

| 3-Bromoanisole |

| 3-Methoxybenzaldehyde |

| m-Methoxy-β-nitrostyrene |

| Nitrobenzene (B124822) |

| Nitroethane |

| 3-Nitrophenol |

| 2-Nitropropene |

| 4-(2-Nitropropyl)anisole |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29865-53-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-methoxy-3-(2-nitropropyl)benzene |

InChI |

InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

LEERGXBNUPNVNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Anisole, M 2 Nitropropyl and Its Analogues

Retrosynthetic Analysis and Key Disconnections for Anisole (B1667542), m-(2-nitropropyl)-

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For Anisole, m-(2-nitropropyl)-, the most logical disconnection is the carbon-carbon bond between the aromatic ring and the 2-nitropropyl side chain.

This primary disconnection leads to two key synthons: a meta-methoxyphenyl synthon and a 2-nitropropyl synthon. These can be represented as either nucleophilic or electrophilic fragments, giving rise to several potential synthetic routes.

Route A: This pathway considers a nucleophilic aromatic component and an electrophilic side chain. The m-methoxyphenyl anion synthon could be realized as an organometallic reagent, such as a Grignard reagent (m-methoxyphenylmagnesium bromide) or an organolithium compound. The corresponding electrophilic 2-nitropropyl cation equivalent could be a species like 2-nitropropyl tosylate or halide.

Route B: Conversely, this approach involves an electrophilic aromatic ring and a nucleophilic side chain. The electrophilic m-methoxyphenyl cation synthon is less straightforward due to the directing effects of the methoxy (B1213986) group. However, the nucleophilic 2-nitropropyl anion synthon is readily accessible by deprotonating 2-nitropropane (B154153) with a base, forming a stable nitronate.

A significant challenge in any synthetic plan is overcoming the ortho- and para-directing influence of the methoxy group. Therefore, a direct electrophilic substitution on anisole is not a viable primary strategy for achieving the meta-product. The synthetic plan must incorporate methods to control this regioselectivity, which will be explored in the subsequent sections.

Classical Synthetic Routes to m-(2-nitropropyl) Substituted Aromatic Systems

Classical synthetic methods provide foundational strategies for constructing the target molecule, often relying on multi-step sequences to ensure the correct placement of substituents.

Nitration Reactions and Regiochemical Control

Direct nitration of anisole overwhelmingly produces ortho- and para-nitroanisole. To achieve a meta-substituted product, the directing influence of the substituents must be carefully managed. One strategy involves introducing the nitropropyl group or a precursor onto a benzene (B151609) ring that already possesses a meta-directing group. This group can then be chemically converted into a methoxy group in a later step.

For example, a synthesis could begin with a meta-substituted nitrobenzene (B124822). Following the introduction of the 2-nitropropyl side chain, the nitro group on the ring could be reduced to an amine, converted to a diazonium salt, and then hydrolyzed to a phenol (B47542), which is finally methylated to yield the desired methoxy group. Alternatively, under certain conditions, a nucleophilic aromatic substitution (SNAr) could be employed to replace a leaving group (like a halide) positioned meta to the nitroalkyl chain with a methoxide (B1231860) source.

Another approach is the ipso-nitration of a meta-substituted arylboronic acid, which can provide regioselective access to nitroarenes that might be otherwise difficult to synthesize. organic-chemistry.org

Alkylation Strategies for Nitroalkane Introduction

Several classical carbon-carbon bond-forming reactions can be employed to attach the 2-nitropropyl side chain to the aromatic core.

Friedel-Crafts Alkylation: The direct Friedel-Crafts alkylation of anisole with a 2-nitropropyl halide is problematic. The methoxy group would direct the incoming electrophile to the ortho and para positions, leading to a mixture of undesired isomers. stackexchange.com Furthermore, the reaction conditions could lead to side reactions involving the nitro group. A more strategic application would involve the alkylation of an aromatic ring with a meta-directing group, as discussed previously.

The Henry (Nitroaldol) Reaction: A highly effective and widely used classical method is the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In a plausible route to Anisole, m-(2-nitropropyl)-, m-methoxybenzaldehyde is reacted with 2-nitropropane in the presence of a base. wikipedia.orgscirp.org

This reaction forms a β-nitro alcohol intermediate. Subsequent deoxygenation of this alcohol is required to yield the final product. organic-chemistry.org Various reagents can accomplish this transformation, effectively removing the hydroxyl group and leaving the saturated alkyl chain. A common side reaction in the Henry reaction is the dehydration of the β-nitro alcohol to form a nitroalkene, especially at elevated temperatures. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Intermediate | Final Step | Product |

|---|---|---|---|---|

| m-Methoxybenzaldehyde | 2-Nitropropane | 1-(3-Methoxyphenyl)-2-methyl-2-nitropropan-1-ol | Deoxygenation | Anisole, m-(2-nitropropyl)- |

Michael Addition: The Michael addition, or conjugate addition, of a nitroalkane to an α,β-unsaturated carbonyl compound is another cornerstone of classical synthesis. rsc.org This strategy would involve a m-methoxyphenyl-substituted α,β-unsaturated ketone or ester as the Michael acceptor and the nitronate anion of 2-nitropropane as the nucleophile. After the initial 1,4-addition, the carbonyl group would need to be removed, for instance, via reduction and deoxygenation.

Modern Catalytic Approaches for the Synthesis of Anisole, m-(2-nitropropyl)-

Modern synthetic chemistry offers powerful catalytic methods that provide greater efficiency, control, and selectivity, including enantioselectivity, for the synthesis of complex molecules like Anisole, m-(2-nitropropyl)-.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. While direct denitrative couplings of nitroarenes are an emerging field, more established cross-coupling reactions offer a viable pathway. elsevierpure.com

Cross-Coupling Reactions: A plausible strategy involves the coupling of a meta-substituted anisole derivative with a suitable nitroalkyl partner. For example, a palladium-catalyzed Suzuki coupling could be performed between m-methoxyphenylboronic acid and a 2-nitropropyl halide. Similarly, Negishi (using an organozinc reagent) or Stille (using an organotin reagent) couplings could be adapted for this transformation. These methods offer a direct way to form the key C-C bond with predictable regiochemistry.

C-H Activation/Alkylation: More advanced strategies involve the direct C-H alkylation of anisoles. Recent research has shown that rare-earth metal complexes can catalyze the highly regioselective ortho-C-H alkylation of anisoles with olefins. nih.gov While this directs to the ortho position, the development of catalysts for meta-selective C-H functionalization is an active area of research and could provide a future, highly atom-economical route to the target molecule. Another modern approach is the photoredox-nickel dual-catalyzed alkylation of secondary nitroalkanes with alkyl halides, which provides access to sterically hindered tertiary nitroalkanes. nih.gov

Organocatalytic Transformations in Nitroalkane Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a primary tool for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. This is particularly relevant for Anisole, m-(2-nitropropyl)-, which possesses a chiral center.

Asymmetric Michael Additions: The conjugate addition of nitroalkanes to electron-poor olefins is efficiently catalyzed by chiral organocatalysts. rsc.org Chiral amines, ureas, thioureas, and squaramides have been successfully employed to catalyze the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes and ketones, yielding γ-nitro carbonyl compounds with high enantioselectivity. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.org For instance, a chiral diarylprolinol silyl (B83357) ether can catalyze the addition of a nitroalkane to a m-methoxy-substituted α,β-unsaturated aldehyde, setting the stereocenter in the process.

| Reaction Type | Catalyst Class | Substrates | Key Advantage |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Amines (e.g., Prolinol ethers) | α,β-Unsaturated Aldehydes + Nitroalkanes | High enantioselectivity for γ-nitro aldehydes |

| Asymmetric Michael Addition | Chiral Thioureas/Squaramides | α,β-Unsaturated Ketones + Nitroalkanes | Activation via hydrogen bonding; high yields and ee |

| Asymmetric Henry Reaction | Chiral Metal Complexes (e.g., Cu, Zn) | Aldehydes + Nitroalkanes | Access to chiral β-nitro alcohols |

| Asymmetric Henry Reaction | Chiral Guanidines | Aldehydes + Nitroalkanes | Metal-free catalysis for chiral β-nitro alcohols |

Asymmetric Henry Reactions: While classical Henry reactions are typically not stereoselective, modern catalytic variants can produce chiral β-nitro alcohols with excellent enantiocontrol. niscpr.res.in Both chiral transition metal complexes and metal-free organocatalysts have been developed for this purpose. niscpr.res.in The resulting enantiopure β-nitro alcohol can then be carried forward to the final target molecule, preserving the stereochemistry. Biocatalysis, using enzymes like hydroxynitrile lyase (HNL), also presents a green chemistry approach for accessing chiral (S)-β-nitro alcohols through kinetic resolution. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of Anisole, m-(2-nitropropyl)-

Control of Diastereoselectivity in Nitroalkane Formation

The Henry reaction between m-methoxybenzaldehyde and 2-nitropropane generates a β-nitro alcohol with two chiral centers. The relative configuration of these centers defines the product as either the syn or anti diastereomer. Achieving high diastereoselectivity is crucial for obtaining a pure downstream product.

The diastereomeric outcome is often governed by the nature of the catalyst and the reaction conditions, which influence the geometry of the transition state. Metal-based catalysts, for instance, can chelate both the aldehyde and the nitronate, favoring a closed, cyclic transition state that often leads to the syn product. nih.gov In contrast, non-chelating conditions may favor an open transition state, potentially leading to the anti isomer. Organocatalysts, particularly bifunctional catalysts like guanidine-thioureas, have demonstrated high efficacy in promoting syn-selective Henry reactions through a well-organized transition state involving hydrogen bonding. mdpi.com

Below is a table summarizing the diastereoselectivity achieved in analogous Henry reactions using various catalytic systems.

| Catalyst/Base System | Aldehyde | Nitroalkane | Solvent | Diastereomeric Ratio (syn:anti) |

| Guanidine 5 | Aromatic | Nitroethane | THF | >95:5 |

| Cu(OAc)₂ / Ligand 2a | 2-Methylbenzaldehyde | Nitroethane | 2-PrOH | 80:20 |

| Amide-functionalized MOF | Benzaldehyde | Nitroethane | Water | 76:24 |

| Imidazolidinone 1 / TBS-nitronate | Hexanal | Nitropropane | Acetone (B3395972) | 6:1 (anti:syn) |

This table presents data from analogous systems to illustrate the principles of diastereocontrol. nih.govmdpi.comnih.govrsc.org

Enantioselective Synthesis of Chiral Anisole, m-(2-nitropropyl)- Precursors

As Anisole, m-(2-nitropropyl)- contains a stereocenter at the carbon bearing the nitro group, its synthesis in an enantiomerically pure form is a significant objective. This can be achieved by employing chiral catalysts or auxiliaries to influence the formation of one enantiomer over the other. Two primary strategies are prevalent: the asymmetric Henry reaction and the asymmetric reduction of a prochiral nitroalkene.

Asymmetric Henry Reaction: This approach utilizes a chiral catalyst to control the facial attack of the nitronate on the aldehyde. A wide array of organocatalysts and chiral metal complexes have been developed for this purpose. buchler-gmbh.com For example, Cinchona alkaloids, chiral guanidines, and thiourea-based catalysts can activate the substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome with high enantioselectivity. mdpi.com Similarly, chiral metal complexes, such as those involving copper(I) and N,N'-dioxide ligands, can effectively catalyze the asymmetric Henry reaction, yielding β-nitro alcohols in high enantiomeric excess (ee). nih.govacs.org

Asymmetric Conjugate Reduction: An alternative route involves the initial synthesis of a prochiral nitroalkene, such as 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene, via a Henry reaction followed by dehydration. This intermediate can then be subjected to an enantioselective conjugate reduction. Organocatalytic methods, employing chiral thiourea (B124793) catalysts like Jacobsen-type catalysts in conjunction with a hydride source such as a Hantzsch ester, have proven highly effective for the transfer hydrogenation of β-nitroacrylates, affording chiral nitroalkanes with excellent enantioselectivity. nih.govorganic-chemistry.org

The following table showcases the performance of various chiral catalysts in analogous enantioselective transformations.

| Reaction Type | Catalyst/System | Substrate Example | Yield (%) | dr / ee (%) |

| Asymmetric Henry | Chiral Guanidine 6 | Benzaldehyde + Nitromethane | 95 | 92 ee |

| Asymmetric Henry | N,N'-Dioxide-Cu(I) | 4-Chlorobenzaldehyde + Nitromethane | 92 | 97 ee |

| Asymmetric Henry | Cu(OAc)₂ / Chiral Diamine | Benzaldehyde + Nitromethane | 99 | 93 ee |

| Asymmetric Reduction | Jacobsen-type Thiourea / Hantzsch Ester | (Z)-β-Nitroacrylate | 99 | 97 ee |

This table presents data from analogous systems to illustrate the potential for high enantioselectivity. mdpi.comacs.orgnih.govorganic-chemistry.org

Green Chemistry Principles in the Synthesis of Anisole, m-(2-nitropropyl)-

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which often pose environmental and health risks. Significant progress has been made in performing nitroaldol reactions under greener conditions.

Solvent-Free Conditions (SolFC): The Henry reaction can be effectively carried out without a solvent, often by grinding the reactants with a solid catalyst. This method minimizes waste and can lead to shorter reaction times and simpler work-up procedures. Catalysts such as imidazole (B134444) or polymer-supported bases have been successfully used to promote the Henry reaction between aldehydes and nitroalkanes under solvent-free conditions. tandfonline.comtandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Henry reaction has been successfully performed in aqueous media, often with the aid of surfactants or heterogeneous catalysts to overcome solubility issues. organic-chemistry.orgscirp.org Using water as a solvent not only improves the environmental profile of the synthesis but can also simplify catalyst recycling. tandfonline.com

| Reaction Conditions | Catalyst | Substrate Example | Yield (%) |

| Solvent-Free (Grinding) | Imidazole | Benzaldehyde + Nitromethane | 85 |

| Solvent-Free | PS-BEMP (Polymer-supported base) | Heptanal + Nitroethane | 92 |

| Aqueous Media (0.025 M NaOH) | CTACl (Surfactant) | Heptanal + Nitromethane | 93 |

| Aqueous Media | Mg-Al Hydrotalcite | Benzaldehyde + Nitromethane | 90 |

This table provides examples of Henry reactions conducted under green conditions. tandfonline.comtandfonline.comorganic-chemistry.orgscirp.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wordpress.com Designing a synthetic route with high atom economy is a fundamental goal of green chemistry, as it directly relates to minimizing waste at the molecular level.

Two plausible synthetic routes for Anisole, m-(2-nitropropyl)- are compared below based on their theoretical atom economy.

Route A: Henry Reaction Pathway This is a three-step sequence:

Henry Reaction: m-methoxybenzaldehyde + 2-nitropropane → 1-(3-methoxyphenyl)-2-methyl-2-nitropropan-1-ol

Dehydration: 1-(3-methoxyphenyl)-2-methyl-2-nitropropan-1-ol → 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene + H₂O

Reduction: 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene + H₂ → Anisole, m-(2-nitropropyl)-

Route B: Friedel-Crafts Alkylation Pathway This is a one-step substitution reaction:

Alkylation: Anisole + 2-nitropropene (B1617139) → Anisole, m-(2-nitropropyl)- + H⁺ (which is neutralized by a base, creating a salt byproduct). This is a substitution reaction where a hydrogen atom on the anisole ring is replaced.

Atom Economy Calculation:

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 monash.edu

| Parameter | Route A (Henry Pathway) | Route B (Friedel-Crafts) |

| Desired Product | Anisole, m-(2-nitropropyl)- | Anisole, m-(2-nitropropyl)- |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol |

| Reactants | m-methoxybenzaldehyde (136.15) + 2-nitropropane (89.09) | Anisole (108.14) + 2-nitropropene (87.08) |

| Sum of Reactant MW | 225.24 g/mol | 195.22 g/mol |

| Calculation | (195.22 / 225.24) x 100 | (195.22 / 195.22) x 100 |

| % Atom Economy | 86.7% | 100% |

Reaction Chemistry and Mechanistic Investigations of Anisole, M 2 Nitropropyl

Nucleophilic and Electrophilic Reactivity Profiles of Anisole (B1667542), m-(2-nitropropyl)-

The electronic character of Anisole, m-(2-nitropropyl)- is dualistic. The methoxy (B1213986) group enriches the aromatic ring with electrons, enhancing its nucleophilicity, while the nitro group on the side chain provides an electrophilic carbon center and is itself susceptible to nucleophilic attack at the nitrogen atom, particularly during reduction reactions.

The nitro group (-NO₂) is a versatile functional group known for its ability to undergo a variety of transformations, most notably reduction. The reduction of aliphatic nitro groups can lead to several different products, including hydroxylamines, oximes, and primary amines, depending on the reagents and reaction conditions employed. wikipedia.org

The conversion of the nitro group to an amine is a synthetically valuable transformation. Common methods for the reduction of aliphatic nitro compounds to amines include catalytic hydrogenation with reagents like Raney nickel or platinum(IV) oxide (PtO₂), or the use of iron metal in refluxing acetic acid. wikipedia.org Metal hydrides are generally not the first choice for reducing aryl nitro compounds to anilines as they can lead to azo compounds, but they can be effective for aliphatic nitro groups. wikipedia.org

Condensation reactions involving the nitro group are less common but can occur under specific conditions. For instance, the reaction of nitroalkanes can be directed toward the formation of other functional groups through complex multi-step processes.

The reactivity of the benzene (B151609) ring in Anisole, m-(2-nitropropyl)- towards electrophiles is primarily governed by the powerful activating and ortho-, para-directing effect of the methoxy group. wikipedia.orggunjalindustries.com The methoxy group donates electron density to the ring via a resonance effect, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack. wikipedia.orgquora.com In contrast, the alkyl group (the 2-nitropropyl side chain) at the meta position has a weak activating inductive effect.

While the nitro group itself is strongly deactivating, its position on the propyl side chain, rather than directly on the ring, means its deactivating effect on the ring is primarily a weak inductive one. Therefore, the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, is overwhelmingly controlled by the methoxy group.

An incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group. This results in the formation of two major products (2,5- and 4,5-disubstituted patterns relative to the original groups) and one minor product (2,3-disubstituted pattern). The para-substituted product is often favored due to reduced steric hindrance compared to the ortho positions. libretexts.org For example, the bromination of anisole yields predominantly the para-bromo isomer. libretexts.org

| Position of Substitution | Relative Position to -OCH₃ | Relative Position to -CH₂CH(NO₂)CH₃ | Expected Yield | Steric Hindrance |

|---|---|---|---|---|

| Position 4 | Para | Ortho | Major | Low |

| Position 6 | Ortho | Ortho | Major | Moderate |

| Position 2 | Ortho | Para | Minor | High |

| Position 5 | Meta | Meta | Trace | Low |

Transformations Involving the Nitropropyl Side Chain of Anisole, m-(2-nitropropyl)-

The 2-nitropropyl side chain is a hub of chemical reactivity, offering pathways to introduce new carbon-carbon bonds or to transform the nitro group into other valuable functionalities like carbonyls and amines.

The Henry reaction, or nitro-aldol reaction, is a classical method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org The product is a β-nitro alcohol. wikipedia.orgtcichemicals.com Anisole, m-(2-nitropropyl)- can be viewed as a derivative that could be synthesized via a Henry reaction between m-methoxybenzaldehyde and 2-nitropropane (B154153).

The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, creating a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org These β-nitro alcohol products are highly useful as they can be readily converted into other synthetic intermediates. wikipedia.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Nitroalkane | Nitromethane, Nitroethane, 2-Nitropropane | Provides the nucleophilic nitronate anion |

| Carbonyl Compound | Formaldehyde, Acetaldehyde, Acetone (B3395972), Benzaldehyde | Electrophile |

| Base | Inorganic bases (e.g., NaOH, K₂CO₃), Organic bases (e.g., triethylamine, DBU) | Catalyst for deprotonation of the nitroalkane |

| Solvent | Water, Alcohols, THF, Dioxane | Reaction medium |

Recent advancements have focused on developing asymmetric Henry reactions using chiral catalysts to control the stereochemistry of the newly formed chiral centers. organic-chemistry.orgresearchgate.net

The Nef reaction is a powerful method for converting a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). organic-chemistry.org For Anisole, m-(2-nitropropyl)-, which contains a secondary nitro group, the Nef reaction would yield 1-(3-methoxyphenyl)propan-2-one.

The standard procedure for the Nef reaction involves two main steps. First, the nitroalkane is deprotonated with a base to form a stable nitronate salt. Second, this salt is hydrolyzed under strong aqueous acid (pH < 1) to produce the corresponding ketone and nitrous oxide. organic-chemistry.org The acidic conditions are crucial to avoid the formation of side products like oximes. organic-chemistry.org

Alternative, milder methods for the Nef reaction have been developed, including oxidative and reductive pathways. organic-chemistry.org For example, an oxidative method using molecular oxygen as the oxidant in the presence of a base has been reported to be effective and tolerant of various functional groups. nih.gov

| Method | Reagents | Conditions |

|---|---|---|

| Classical (Acidic Hydrolysis) | 1. Base (e.g., NaOH, EtO⁻) 2. Strong Acid (e.g., H₂SO₄, HCl) | Stepwise, typically low temperatures for salt formation, then addition to cold acid. |

| Oxidative (Ozone) | O₃, followed by a reducing agent (e.g., (CH₃)₂S) | Ozonolysis of the nitronate. |

| Oxidative (Permanganate) | KMnO₄ | Oxidation of the nitronate. |

| Reductive (Titanium Trichloride) | TiCl₃ | Reductive hydrolysis of the nitronate. |

The reduction of the nitro group in the side chain of Anisole, m-(2-nitropropyl)- to a primary amine functionality yields m-(2-aminopropyl)anisole, a valuable building block. This transformation is one of the most common and important reactions of nitro compounds. wikipedia.org

A wide array of reagents can accomplish this reduction. Catalytic hydrogenation is a widely used method on an industrial scale, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org This method is often preferred due to its high efficiency and the clean nature of the reaction, with hydrogen gas being the only reagent and water or an alcohol as a typical solvent.

Other effective methods include the use of metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. google.com Sodium hydrosulfite can also be used for this purpose. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Raney Nickel | Ethanol or Methanol (B129727) solvent, elevated pressure and temperature | Highly effective and widely used. wikipedia.org |

| H₂, Pd/C | Various solvents (Ethanol, Ethyl Acetate), room temperature and pressure | Common laboratory method, highly efficient. wikipedia.org |

| Fe / Acetic Acid | Refluxing acetic acid | Classic and cost-effective method. wikipedia.org |

| Zn / HCl | Aqueous acid | Strong reducing conditions. |

| LiAlH₄ (Lithium Aluminum Hydride) | Anhydrous ether or THF | Powerful reducing agent, can reduce other functional groups. |

Reaction Mechanisms of Anisole, m-(2-nitropropyl)- Under Varying Conditions

The reactivity of Anisole, m-(2-nitropropyl)-, is fundamentally influenced by the interplay of its constituent functional groups: the methoxy-substituted aromatic ring and the 2-nitropropyl side chain. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. wikipedia.orgchemeurope.com This is a consequence of the resonance effect of the methoxy group, which increases the electron density of the aromatic ring. chemeurope.com

The nitro group on the propyl side chain is a strong electron-withdrawing group, which can influence the reactivity of the molecule, particularly in reactions involving the side chain. The presence of both activating and deactivating groups on the same molecule presents a unique chemical profile that can be exploited in synthesis.

Kinetic Studies of Key Transformation Steps

These findings suggest that transformations of Anisole, m-(2-nitropropyl)- involving electrophilic substitution on the aromatic ring would likely exhibit complex kinetics, influenced by the reaction medium and the presence of catalysts or additives. The 2-nitropropyl group, while not directly attached to the ring, could exert steric and electronic effects that would modulate the reaction rates compared to unsubstituted anisole.

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful technique for tracing the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. wikipedia.org In the context of Anisole, m-(2-nitropropyl)-, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could be employed to investigate various mechanistic questions.

For instance, deuterium labeling of the methoxy group or the aromatic ring could help to understand the mechanism of electrophilic aromatic substitution reactions. By tracking the position of the deuterium atoms in the products, one can determine the regioselectivity and the nature of the intermediates involved. An example of this is the study of phenol (B47542) in deuterated water, which showed a ready hydrogen-deuterium exchange at the hydroxyl group, indicating its lability. wikipedia.org

Similarly, ¹³C labeling of the propyl chain or the aromatic ring could be used to follow the carbon skeleton during complex rearrangements or cyclization reactions. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting the location of these stable isotopes in the reaction products. wikipedia.orgnih.gov

While direct isotope labeling studies on Anisole, m-(2-nitropropyl)- were not found, the principles of this technique are broadly applicable. For example, in studying the metabolism of a related compound, 1-(Methoxy-d3)-4-(2-methyl-2-nitropropyl)benzene, the deuterium-labeled methoxy group serves as a tracer to understand its metabolic fate. medchemexpress.com

Derivatization Strategies for Anisole, m-(2-nitropropyl)-

The unique structure of Anisole, m-(2-nitropropyl)- offers multiple avenues for derivatization, allowing for the synthesis of a wide range of more complex molecules.

Synthesis of Complex Polycyclic Systems Incorporating the Anisole, m-(2-nitropropyl)- Scaffold

The presence of both an activated aromatic ring and a functionalized alkyl chain makes Anisole, m-(2-nitropropyl)- a promising starting material for the construction of polycyclic systems. The aromatic ring can participate in various annulation reactions, where additional rings are fused onto the existing benzene ring. For example, palladium-catalyzed domino annulation reactions have been used to synthesize chromone-containing polycyclic compounds from related starting materials. rsc.org

Furthermore, the nitroalkyl chain can be a precursor for various functional groups that can participate in cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then react with other functional groups within the molecule or with external reagents to form heterocyclic rings. kyoto-u.ac.jp While specific examples starting from Anisole, m-(2-nitropropyl)- are not documented, the general strategies for synthesizing polycyclic aromatic hydrocarbons and heterocyclic systems are well-established and could be adapted. uochb.czscirp.org

Functionalization of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring are key sites for functionalization.

Methoxy Group Functionalization: The ether linkage of the methoxy group is generally stable; however, the methyl group can be cleaved using strong acids like hydroiodic acid or boron trichloride (B1173362) to yield the corresponding phenol. wikipedia.org This phenol can then be further functionalized.

Aromatic Ring Functionalization: The anisole ring is highly activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.orgchemeurope.com Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com Given the directing effect of the methoxy group, nitration would be expected to occur at the ortho and para positions.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the ring.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. For instance, anisole reacts with acetic anhydride (B1165640) to form 4-methoxyacetophenone. wikipedia.orgchemeurope.com

The inherent regioselectivity of these reactions, guided by the methoxy group, allows for controlled functionalization of the aromatic ring. researchgate.net

Below is a table summarizing potential derivatization reactions of the anisole moiety:

| Reaction Type | Reagents | Product Type |

| Demethylation | HI or BCl₃ | Phenol |

| Nitration | HNO₃, H₂SO₄ | Nitroanisole derivative |

| Halogenation | Br₂, FeBr₃ | Bromoanisole derivative |

| Friedel-Crafts Acylation | Acetic anhydride | Methoxyacetophenone derivative |

Advanced Spectroscopic and Structural Elucidation of Anisole, M 2 Nitropropyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual nuclei. For "Anisole, m-(2-nitropropyl)-", both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are invaluable.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for establishing the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (²J, ³J, and sometimes ⁴J). For "Anisole, m-(2-nitropropyl)-", COSY is expected to show correlations between the methine proton of the nitropropyl group and the adjacent methyl and methylene (B1212753) protons. It will also show correlations among the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached protons. For instance, the methoxy (B1213986) protons will correlate with the methoxy carbon, and each aromatic proton will correlate with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations for "Anisole, m-(2-nitropropyl)-" would include correlations from the methylene protons of the nitropropyl group to the aromatic ring carbons, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. For "Anisole, m-(2-nitropropyl)-", NOESY can show correlations between the methoxy protons and the ortho-aromatic proton, as well as between the protons of the nitropropyl side chain and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Anisole (B1667542), m-(2-nitropropyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| H-2 | 6.85 | C-2 (114.0) | H-4, H-6 | C-4, C-6, C-1' | OCH₃, H-1' |

| H-4 | 6.80 | C-4 (121.0) | H-2, H-5, H-6 | C-2, C-5, C-6 | H-5, H-1' |

| H-5 | 7.20 | C-5 (129.5) | H-4, H-6 | C-1, C-3 | H-4, H-6 |

| H-6 | 6.75 | C-6 (112.0) | H-2, H-4, H-5 | C-2, C-4, C-5 | H-5, OCH₃ |

| OCH₃ | 3.80 | OCH₃ (55.0) | - | C-1 | H-2, H-6 |

| H-1' | 4.80 | C-1' (40.0) | H-2', H-3' | C-2, C-3, C-4, C-2', C-3' | H-2, H-4, H-2', H-3' |

| H-2' | 2.90 (a), 3.10 (b) | C-2' (85.0) | H-1', H-3' | C-1', C-3' | H-1', H-3' |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The labels a and b for H-2' indicate diastereotopic protons.

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as conformational changes. ox.ac.uk For "Anisole, m-(2-nitropropyl)-", VT-NMR can provide insights into the rotational freedom around the C-C bond connecting the nitropropyl side chain to the aromatic ring and the rotation of the methoxy group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for rotation. unibas.itresearchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Advanced MS techniques provide high accuracy and detailed structural information.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by examining its fragmentation patterns. For "Anisole, m-(2-nitropropyl)-", common fragmentation pathways in positive ion mode would likely involve:

Loss of the nitro group (NO₂): A characteristic fragmentation for nitro compounds.

Cleavage of the C-C bond between the aromatic ring and the propyl side chain.

Loss of the methoxy group (OCH₃) or a methyl radical (CH₃) from the methoxy group.

Rearrangement reactions followed by fragmentation.

In negative ion mode, fragmentation of nitroalkanes often proceeds through the loss of the NO₂⁻ anion or the neutral loss of HNO₂. nih.govnih.gov The study of these fragmentation pathways helps to confirm the connectivity of the molecule. nih.govbohrium.com

Table 2: Plausible MS/MS Fragmentation of Anisole, m-(2-nitropropyl)- (Precursor Ion [M+H]⁺)

| Precursor m/z | Fragment m/z | Plausible Neutral Loss |

|---|---|---|

| 196.09 | 149.08 | NO₂ |

| 196.09 | 121.06 | C₃H₆NO₂ |

| 196.09 | 107.05 | C₃H₆NO₂ + CH₂ |

| 149.08 | 134.06 | CH₃ |

High-resolution accurate mass (HRAM) spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecule and its fragments. colorado.eduazom.com For "Anisole, m-(2-nitropropyl)-", with a molecular formula of C₁₀H₁₃NO₃, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRAM measurement that matches this theoretical value confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 3: HRAM Data for Anisole, m-(2-nitropropyl)-

| Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₃NO₃ | 195.08954 |

| [M+H]⁺ | C₁₀H₁₄NO₃ | 196.09737 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. pearson.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For "Anisole, m-(2-nitropropyl)-", the IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂), with strong asymmetric and symmetric stretching vibrations. Other key bands would include C-H stretching from the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The N–O stretching vibrations in nitroalkanes typically appear near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For "Anisole, m-(2-nitropropyl)-", the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The nitro group also gives rise to characteristic Raman bands. researchgate.net

Table 4: Characteristic IR and Raman Bands for Anisole, m-(2-nitropropyl)-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Alkyl C-H | Stretching | 3000-2850 | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| NO₂ | Asymmetric Stretch | ~1550 | ~1550 |

| NO₂ | Symmetric Stretch | ~1365 | ~1365 |

Characteristic Vibrational Modes of Nitro and Methoxy Groups

The vibrational spectrum of Anisole, m-(2-nitropropyl)- is dominated by the characteristic modes of its key functional groups: the nitro (NO₂) group and the methoxy (O-CH₃) group attached to the benzene ring. These groups give rise to strong and easily identifiable bands in the infrared and Raman spectra.

The nitro group is well-known for two particularly intense vibrational bands corresponding to its symmetric and asymmetric stretching modes. spectroscopyonline.com The asymmetric stretch typically appears at a higher frequency and is very intense in the infrared spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com The symmetric stretch is also intense. A scissoring vibration of the NO₂ group can also be observed at a lower frequency. spectroscopyonline.com

The methoxy group also presents several characteristic vibrations. These include the C-H stretching modes of the methyl group, the C-O stretching mode, and methyl rock modes. researchgate.net The C-O stretching vibration is a key indicator of the methoxy group's presence.

The analysis of these characteristic frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for the unambiguous identification of these functional groups within the molecular structure. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for Nitro and Methoxy Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch (ν_as_) | 1500 - 1570 | Strong |

| Symmetric Stretch (ν_s_) | 1300 - 1370 | Strong | |

| Scissoring Bend (δ) | 835 - 890 | Medium | |

| Methoxy (Ar-O-CH₃) | C-H Asymmetric Stretch | 2980 - 3000 | Medium |

| C-H Symmetric Stretch | 2870 - 2890 | Medium | |

| C-O Stretch | 1230 - 1280 (asymmetric), 1010 - 1050 (symmetric) | Strong |

Note: The exact positions of these bands can be influenced by the electronic environment and molecular conformation.

Conformational Information from Vibrational Band Analysis

Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com For Anisole, m-(2-nitropropyl)-, rotational isomerism can occur around the C-C single bond connecting the nitropropyl side chain to the anisole ring. Different spatial arrangements, or conformers, can give rise to distinct vibrational spectra.

Changes in the dihedral angle between the aromatic ring and the side chain can lead to shifts in the vibrational frequencies of both the ring and the substituent groups. This is due to varying degrees of steric interaction and electronic coupling between the different parts of the molecule. For instance, the frequencies of the C-H out-of-plane bending modes of the benzene ring are known to be sensitive to the nature and orientation of the substituents.

By comparing experimental spectra with theoretical spectra calculated for different stable conformers (e.g., using DFT), it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). researchgate.net Temperature-dependent studies can also provide information on the energy differences between various conformers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. purechemistry.org This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice. For Anisole, m-(2-nitropropyl)-, a single-crystal X-ray diffraction experiment would yield a detailed model of its solid-state structure.

Absolute Configuration Determination of Chiral Centers

Anisole, m-(2-nitropropyl)- possesses a stereocenter at the carbon atom of the propyl chain that is bonded to the nitro group and the aromatic ring. X-ray crystallography is a powerful tool for determining the absolute configuration (i.e., the R or S designation) of such chiral centers. wikipedia.org

The determination of absolute configuration is typically achieved by measuring the effects of anomalous dispersion. purechemistry.org When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect is wavelength-dependent. By carefully selecting the X-ray wavelength (often near the absorption edge of an atom in the crystal) and collecting a complete dataset, the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) can be accurately measured. These differences, known as Bijvoet differences, are dependent on the absolute stereochemistry. A comparison of the observed differences with those calculated for a specific enantiomeric model (e.g., the R-enantiomer) allows for the unambiguous assignment of the correct absolute configuration. wikipedia.org

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net Analysis of the crystal structure of Anisole, m-(2-nitropropyl)- would reveal how these forces dictate the supramolecular assembly.

Given its functional groups, several types of interactions are expected:

π-hole Interactions: The nitrogen atom of the nitro group has a positive electrostatic potential (a π-hole) and can engage in attractive interactions with electron-rich regions, such as lone pairs on oxygen or sulfur atoms of neighboring molecules. nih.govnih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be significant, involving the aromatic and alkyl C-H groups as donors and the oxygen atoms of the nitro and methoxy groups as acceptors. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, although edge-to-face or offset stacking arrangements, as seen in the crystal structure of anisole itself, are also common. researchgate.netnih.gov

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal lattice, providing a detailed understanding of the packing motifs. researchgate.net

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment of Anisole, m-(2-nitropropyl)-

When single crystals suitable for X-ray crystallography are not available, chiroptical spectroscopic methods provide a powerful alternative for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.com The two primary techniques are Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, and Electronic Circular Dichroism (ECD), which operates in the UV-Visible range. nih.gov

The modern approach to stereochemical assignment using VCD or ECD involves a combination of experimental measurement and quantum chemical calculation. researchgate.net The process is as follows:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule (e.g., for the R-enantiomer).

Spectrum Calculation: For each stable conformer, the VCD and/or ECD spectrum is calculated using an appropriate level of theory (typically DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged together, weighted by their predicted relative populations based on the Boltzmann distribution, to generate a final theoretical spectrum for the R-enantiomer.

Comparison: This theoretical spectrum is then compared to the experimentally measured spectrum. The spectrum for the S-enantiomer is simply the mirror image (opposite in sign at all wavelengths) of the calculated R-spectrum.

Assignment: A good match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration of the molecule in solution. spectroscopyeurope.com

This combination of chiroptical spectroscopy and computational chemistry is a highly reliable, non-empirical method for the stereochemical elucidation of chiral molecules like Anisole, m-(2-nitropropyl)-. vu.nl

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Anisole, m-(2-nitropropyl)- |

| Anisole |

Computational Chemistry and Theoretical Studies of Anisole, M 2 Nitropropyl

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.netniscpr.res.in For a molecule like Anisole (B1667542), m-(2-nitropropyl)-, a DFT analysis would provide critical insights into its chemical behavior.

The primary outputs of a DFT calculation are the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

In Anisole, m-(2-nitropropyl)-, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) would significantly influence the electronic landscape. brainkart.com DFT calculations would reveal how these substituents affect the electron density distribution across the aromatic ring and the aliphatic side chain. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, studies on other nitroaromatic compounds show that the nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. chemrxiv.org

Table 1: Illustrative DFT-Calculated Properties for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results that would be obtained from a DFT calculation.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, albeit at a higher computational cost.

These high-accuracy methods would be employed to obtain precise values for the total energy, bond dissociation energies, and reaction barriers of Anisole, m-(2-nitropropyl)-. For example, calculating the rotational barrier of the methoxy group or the C-N bond connecting the nitropropyl group would require these more rigorous approaches to achieve reliable results. Studies on nitrobenzene (B124822) have utilized advanced ab initio methods like CASSCF and MS-CASPT2 to accurately calculate its electronic structure and excitation energies. nih.govacs.org Such calculations could be applied to Anisole, m-(2-nitropropyl)- to understand its potential photochemical behavior.

Conformational Analysis and Potential Energy Surfaces of Anisole, m-(2-nitropropyl)-

The flexibility of the methoxy and 2-nitropropyl substituents means that Anisole, m-(2-nitropropyl)- can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to convert between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum chemical calculations, making it suitable for exploring the vast conformational space of flexible molecules. unipa.it An MM force field would be used to calculate the potential energy of thousands of different conformations of Anisole, m-(2-nitropropyl)-, generated by rotating its flexible bonds.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. bath.ac.ukresearchgate.net An MD simulation of Anisole, m-(2-nitropropyl)- would provide a dynamic picture of its conformational preferences, showing how it folds and flexes at a given temperature. This is particularly useful for understanding how the molecule might interact with other molecules or its environment in a liquid state. researchgate.net

Identification of Stable Conformations and Energy Barriers

The results from MM and MD simulations are used to construct a potential energy surface (PES), a map that shows how the molecule's energy changes with its geometry. The low points on this surface correspond to stable conformations (local energy minima), while the paths between them represent conformational transitions. The energy required to move from one stable conformation to another is the energy barrier.

For Anisole, m-(2-nitropropyl)-, key conformational questions would involve the orientation of the methoxy group relative to the benzene (B151609) ring and the rotation around the C-C and C-N bonds of the nitropropyl side chain. colostate.eduufms.br Identifying the global minimum energy conformation is crucial, as it represents the most populated structure at low temperatures and is often the starting point for more advanced calculations.

Table 2: Hypothetical Conformational Analysis Results for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results from a conformational search.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | C(ring)-O-C-H ≈ 0°; C(ring)-C-C-N ≈ 180° | 65% |

| 2 | 0.85 | C(ring)-O-C-H ≈ 0°; C(ring)-C-C-N ≈ 60° | 25% |

Prediction of Spectroscopic Properties of Anisole, m-(2-nitropropyl)-

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transitions, computational models can help confirm the structure of a synthesized compound or predict its appearance in various spectroscopic experiments.

For Anisole, m-(2-nitropropyl)-, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. nih.gov This involves calculating the magnetic shielding for each nucleus, which is then compared to a reference standard (like TMS) to yield the chemical shift. Such predictions are instrumental in assigning peaks in an experimental spectrum, especially for complex molecules. acs.orgnih.govresearchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed spectra show the expected positions of absorption bands for different functional groups, such as the characteristic strong stretches of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the C-O stretch of the anisole moiety. spectroscopyonline.comlibretexts.org

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for the molecule's color and photochemical properties.

Table 3: Hypothetical Predicted Spectroscopic Data for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results from spectroscopic calculations.

| Spectroscopic Technique | Predicted Feature | Assignment |

|---|---|---|

| ¹³C NMR | ~159 ppm | Aromatic C attached to -OCH₃ |

| ¹H NMR | ~3.8 ppm | -OCH₃ protons |

| IR Spectroscopy | ~1545 cm⁻¹ | Asymmetric NO₂ stretch |

Computational NMR and IR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of modern chemical analysis, allowing for the theoretical determination of key spectroscopic features. These predictions are typically achieved through methods like Density Functional Theory (DFT). For Anisole, m-(2-nitropropyl)-, DFT calculations can provide optimized molecular geometry, which is the foundation for subsequent spectral predictions.

¹H and ¹³C NMR Chemical Shifts: The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. By comparing these calculated values to a reference compound (e.g., tetramethylsilane), a theoretical spectrum can be generated. For Anisole, m-(2-nitropropyl)-, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the 2-nitropropyl side chain. Similarly, the ¹³C NMR spectrum would provide insights into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Anisole, m-(2-nitropropyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -OCH₃) | 6.8 - 7.0 | 112 - 115 |

| Aromatic C-H (para to -OCH₃) | 7.2 - 7.4 | 120 - 123 |

| Aromatic C-H (meta to -OCH₃) | 6.9 - 7.1 | 128 - 131 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

| Propyl CH | 4.8 - 5.0 | 80 - 85 |

| Propyl CH₂ | 2.9 - 3.2 | 35 - 40 |

| Propyl CH₃ | 1.5 - 1.7 | 18 - 22 |

Note: These are hypothetical values based on typical shifts for similar functional groups.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other motions of the chemical bonds within a molecule. Computational methods can calculate these vibrational modes and their corresponding intensities. For Anisole, m-(2-nitropropyl)-, key predicted IR absorption bands would include the C-O stretching of the ether, the N-O stretching of the nitro group, and the C-H stretching of the aromatic and alkyl groups.

Interactive Data Table: Predicted IR Absorption Bands for Anisole, m-(2-nitropropyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Alkyl C-H | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| NO₂ | 1500 - 1550 and 1340 - 1380 | Asymmetric and Symmetric Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

Note: These are hypothetical values based on characteristic IR frequencies for these functional groups.

UV-Vis Absorption and Fluorescence Property Modeling

The electronic transitions of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic excitations from the ground state to various excited states. For Anisole, m-(2-nitropropyl)-, the presence of the aromatic ring and the nitro group are expected to give rise to characteristic absorption bands.

Modeling of fluorescence properties involves the study of the first excited singlet state. After a molecule absorbs light and is promoted to an excited state, it can relax back to the ground state by emitting a photon. The energy of this emitted photon corresponds to the fluorescence emission. Computational modeling can predict the wavelength of maximum fluorescence emission.

Interactive Data Table: Predicted UV-Vis Absorption and Fluorescence Properties for Anisole, m-(2-nitropropyl)-

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 270 - 290 nm |

| Molar Absorptivity (ε) | 1000 - 5000 M⁻¹cm⁻¹ |

| Maximum Fluorescence Emission Wavelength | 320 - 350 nm |

Note: These are hypothetical values based on the electronic properties of similar aromatic nitro compounds.

Reaction Pathway Modeling and Transition State Analysis for Anisole, m-(2-nitropropyl)- Transformations

Elucidation of Reaction Mechanisms at the Molecular Level

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the reaction mechanism can be elucidated at a molecular level.

For Anisole, m-(2-nitropropyl)-, several transformations could be modeled, such as the reduction of the nitro group or the cleavage of the ether bond. For instance, in modeling the reduction of the nitro group to an amine, computational methods can be used to explore different reaction pathways, perhaps involving various reducing agents. The calculations would identify the transition state for each step, providing the activation energy and allowing for the determination of the rate-limiting step.

Computational Design of Novel Catalysts for Anisole, m-(2-nitropropyl)- Reactions

The principles of computational reaction modeling can be extended to the design of new catalysts. By understanding the mechanism of a reaction, it is possible to design a catalyst that lowers the activation energy of the rate-determining step.

For reactions involving Anisole, m-(2-nitropropyl)-, such as selective hydrogenation of the nitro group without affecting the aromatic ring, computational methods can be used to screen potential catalysts. This involves modeling the interaction of the substrate with the catalyst surface or a molecular catalyst. The binding energies of the reactant and intermediates to the catalyst, as well as the energy barriers for the catalytic steps, can be calculated. This information can guide the selection of promising catalyst materials or the design of new catalyst structures with improved activity and selectivity. For example, different transition metal catalysts could be computationally evaluated for their efficacy in the selective reduction of the nitro group.

Advanced Analytical Methodologies for Detection and Quantification of Anisole, M 2 Nitropropyl in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Anisole (B1667542), m-(2-nitropropyl)- from interfering components in a sample matrix, which is a critical prerequisite for accurate quantification. The choice of chromatographic technique is governed by the analyte's volatility, polarity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile or thermally labile compounds like Anisole, m-(2-nitropropyl)-. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule with the polarity of Anisole, m-(2-nitropropyl)-, reversed-phase HPLC is typically the method of choice.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate. Isocratic elution (constant mobile phase composition) may be sufficient for simple matrices, while gradient elution (varying mobile phase composition) is often required for complex samples to achieve adequate resolution and reasonable analysis times. asianpubs.org

A key advantage of HPLC is its compatibility with a wide array of detectors:

UV-Vis Detector: The presence of the aromatic ring and the nitro group in Anisole, m-(2-nitropropyl)- results in strong ultraviolet absorbance, making a UV-Vis detector a simple and robust option for detection.

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment, a feature particularly useful in method development. nih.gov

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. It provides molecular weight and structural information, enabling unambiguous confirmation of the analyte's identity, which is invaluable when analyzing complex biological or environmental samples. nih.govclu-in.org

Table 1: Illustrative Reversed-Phase HPLC Parameters for Anisole, m-(2-nitropropyl)- Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common solvent system for reversed-phase chromatography; ratio can be optimized. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances analysis time and column efficiency. |

| Detection | UV at 254 nm | The aromatic nitro-compound structure is expected to absorb strongly at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While the nitropropyl group may present some thermal lability, GC analysis of similar nitroalkanes has been successfully demonstrated. nih.govresearchgate.net For GC analysis, Anisole, m-(2-nitropropyl)- is vaporized in a heated inlet and separated in a capillary column, typically coated with a nonpolar or mid-polar stationary phase.

The coupling of GC with a Mass Spectrometer (GC-MS) provides a highly specific and sensitive analytical tool. As separated components elute from the GC column, they are ionized (commonly via electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio. The fragmentation pattern produced by EI is highly reproducible and serves as a "molecular fingerprint," allowing for confident identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific fragment ions characteristic of Anisole, m-(2-nitropropyl)-.

Table 2: Example GC-MS Method Parameters for Anisole, m-(2-nitropropyl)-

| Parameter | Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) | A standard, versatile column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 60°C (1 min), ramp at 15°C/min to 280°C (5 min hold) | A temperature gradient is used to elute compounds with a range of volatilities. |

| Inlet Temp. | 260°C (Splitless mode) | Ensures complete vaporization without thermal degradation; splitless for trace analysis. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Mass Range | 35-450 amu (Full Scan) | A broad scan range to capture the molecular ion and key fragment ions. |

The 2-nitropropyl group in Anisole, m-(2-nitropropyl)- contains a stereocenter, meaning the compound exists as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and individual quantification crucial in many fields. selvita.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.comafmps.be

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without compromising separation efficiency, leading to significantly reduced analysis times. selvita.comafmps.be For chiral separations, the stationary phase is critical. Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are employed to achieve differential interaction with the two enantiomers, leading to their separation. ntu.edu.sg The selectivity of the separation can be fine-tuned by adding small amounts of a polar organic modifier, such as methanol or ethanol, to the CO2 mobile phase. afmps.be

Table 3: Potential SFC Parameters for Chiral Separation of Anisole, m-(2-nitropropyl)- Enantiomers

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) | CSPs are essential for creating the stereospecific interactions needed for enantioseparation. ntu.edu.sg |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) | CO2 is the primary mobile phase; methanol is a polar modifier to adjust retention and selectivity. afmps.be |